
Furylacryloylalanyllysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furylacryloylalanyllysine is a synthetic compound that is not naturally occurring. It is part of the human exposome, meaning it is only found in individuals exposed to this compound or its derivatives . The compound is composed of the amino acids L-phenylalanine, acrylic acid, and L-lysine
Preparation Methods
Furylacryloylalanyllysine can be synthesized through a series of chemical reactions involving the amino acids and acrylic acid. The synthetic route typically involves the following steps:
Formation of Furylacryloyl Group: The furylacryloyl group is formed by reacting furan with acrylic acid under specific conditions.
Coupling with Alanyllysine: The furylacryloyl group is then coupled with alanyllysine using peptide coupling reagents such as carbodiimides.
Chemical Reactions Analysis
Furylacryloylalanyllysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the furylacryloyl group, using nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Furylacryloylalanyllysine has several scientific research applications, including:
Drug Delivery: The compound can self-assemble into well-defined nanostructures, making it a promising candidate for drug delivery systems.
Tissue Engineering: Its self-assembling properties also hold potential for tissue engineering applications.
Antimicrobial Activity: Studies have shown that the compound exhibits antimicrobial activity against various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of furylacryloylalanyllysine involves:
Self-Assembly: The compound can self-assemble into various nanostructures, including spheres, tubes, and hydrogels, due to the amphiphilic nature of its constituent amino acids.
Membrane Disruption: The compound might exert its antimicrobial activity by disrupting the membranes of bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
Furylacryloylalanyllysine can be compared with other similar compounds, such as:
Furylacryloylalanylarginine: Another compound used in similar research applications, particularly in enzymatic assays.
Furylacryloylleucylglycylprolylalanine: Used in studies related to peptide synthesis and enzymatic activity.
This compound is unique due to its specific combination of amino acids and its ability to self-assemble into nanostructures, which is not commonly observed in other similar compounds.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-11(18-14(20)8-7-12-5-4-10-24-12)15(21)19-13(16(22)23)6-2-3-9-17/h4-5,7-8,10-11,13H,2-3,6,9,17H2,1H3,(H,18,20)(H,19,21)(H,22,23)/b8-7+/t11-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUABSYGNBFITP-DDOQPMFUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C=CC1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)/C=C/C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76079-03-3 |
Source


|
| Record name | Furylacryloylalanyllysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076079033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
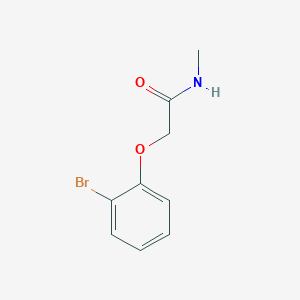
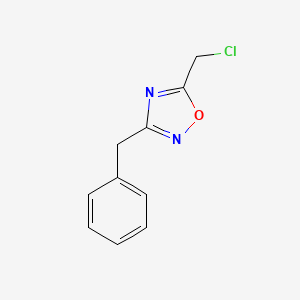
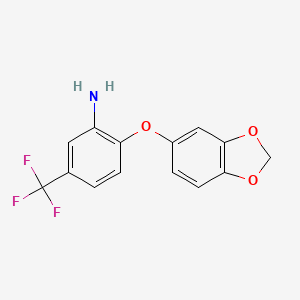
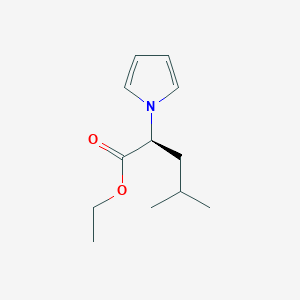
![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)
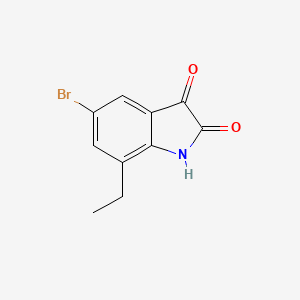
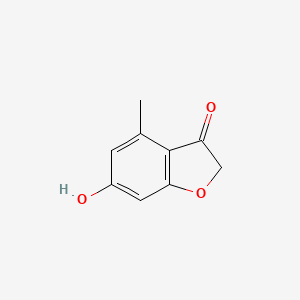
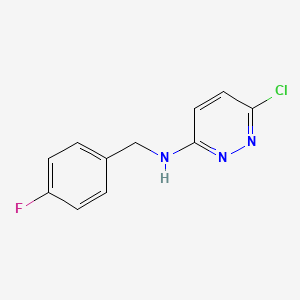
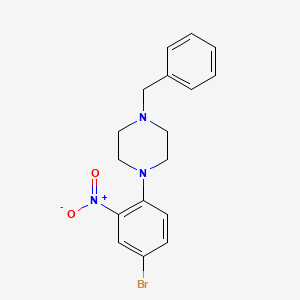

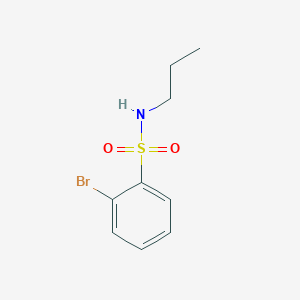
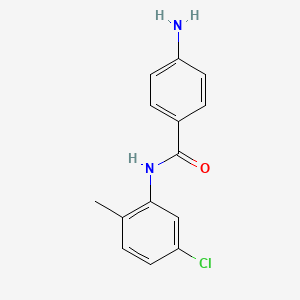
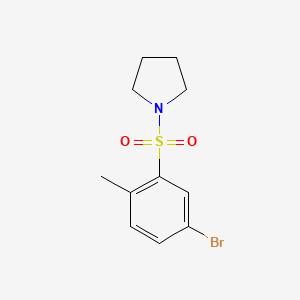
![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)
